molecular formula C7H12N4S B372176 N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine CAS No. 52222-40-9

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine

Cat. No.: B372176
CAS No.: 52222-40-9
M. Wt: 184.26g/mol
InChI Key: ZULDDUZNIUUNKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3 This particular compound features an amino group at position 6, a methylthio group at position 2, and a dimethylamine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate and urea, followed by cyclization and methylation steps. The reaction conditions often include the use of solvents such as anhydrous methanol and catalysts like dry hydrogen chloride gas .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions to improve yield and reduce waste. For example, using a two-step method of cyclization and methylation can shorten production steps and optimize reaction conditions . This approach not only enhances efficiency but also addresses environmental concerns by minimizing the generation of colored phosphorus-containing wastewater.

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylthio group to a thiol group.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino or methylthio positions.

Scientific Research Applications

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the replication of certain viruses by interfering with viral protein synthesis and assembly . Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dimethoxypyrimidine: This compound shares a similar pyrimidine core but has methoxy groups instead of a methylthio group.

    2-Amino-4,6-dichloropyrimidine: Another similar compound with chlorine atoms at positions 4 and 6 instead of a dimethylamine group.

Uniqueness

N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group and dimethylamine group allows for diverse chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

4-N,4-N-dimethyl-2-methylsulfanylpyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S/c1-11(2)6-4-5(8)9-7(10-6)12-3/h4H,1-3H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULDDUZNIUUNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=C1)N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52222-40-9
Record name N4,N4-dimethyl-2-(methylthio)pyrimidine-4,6-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.